molecular formula C5H11IN2 B8525959 1,3-Dimethyl-1H-imidazolium iodide

1,3-Dimethyl-1H-imidazolium iodide

Cat. No.: B8525959
M. Wt: 226.06 g/mol
InChI Key: YDRYLMNFLKANKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-1H-imidazolium iodide is a useful research compound. Its molecular formula is C5H11IN2 and its molecular weight is 226.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H11IN2

Molecular Weight

226.06 g/mol

IUPAC Name

1,3-dimethyl-1,2-dihydroimidazol-1-ium;iodide

InChI

InChI=1S/C5H10N2.HI/c1-6-3-4-7(2)5-6;/h3-4H,5H2,1-2H3;1H

InChI Key

YDRYLMNFLKANKC-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1CN(C=C1)C.[I-]

Origin of Product

United States

Contextualizing Imidazolium Salts Within Modern Chemical Science

Imidazolium (B1220033) salts are a class of organic salts characterized by a positively charged imidazolium cation and a corresponding anion. These compounds have garnered immense interest in modern chemistry, primarily due to their tunable nature. frontiersin.orgrsc.org By modifying the substituents on the imidazole (B134444) ring and varying the counter-anion, researchers can fine-tune the physical and chemical properties of these salts, such as their melting point, viscosity, and solubility. rsc.org This adaptability has led to their widespread use as ionic liquids, which are salts that are liquid at or near room temperature. ontosight.ai

The imidazole ring is a fundamental heterocyclic structure found in many natural and synthetic biologically active molecules. frontiersin.org This inherent biocompatibility, coupled with their unique properties, has expanded the application of imidazolium salts into fields like medicinal chemistry and materials science. frontiersin.org Their ability to engage in various interactions, including hydrogen bonding and electrostatic interactions, makes them valuable in catalysis and as ligands in coordination chemistry. frontiersin.org

Significance of 1,3 Dimethyl 1h Imidazolium Iodide As a Prototypical Ionic Compound in Research

Among the vast family of imidazolium (B1220033) salts, 1,3-dimethyl-1H-imidazolium iodide stands out as a foundational and extensively studied example. ontosight.aichemicalbook.com Its simple and symmetric structure, consisting of a 1,3-dimethylimidazolium (B1194174) cation and an iodide anion, makes it an ideal model for understanding the fundamental properties and behaviors of ionic liquids. evitachem.comelectrochemsci.org

The compound is a white to off-white crystalline solid with a melting point of approximately 86°C. alfa-chemistry.com Its synthesis is relatively straightforward, often involving the reaction of N-methylimidazole with iodomethane (B122720). orgsyn.org This accessibility has contributed to its widespread use in academic and industrial research.

Below is a table summarizing some of the key properties of this compound:

PropertyValue
Molecular Formula C5H9IN2
Molecular Weight 224.04 g/mol alfa-chemistry.com
CAS Number 4333-62-4 alfa-chemistry.com
Appearance White to almost white powder to crystal alfa-chemistry.com
Melting Point 86 °C alfa-chemistry.com
Topological Polar Surface Area 8.8 Ų alfa-chemistry.com

This table is interactive. Click on the headers to sort the data.

The structural and electronic properties of this compound have been the subject of numerous studies, providing valuable insights into the nature of ionic interactions and their influence on the compound's behavior. electrochemsci.org

Overview of Key Research Domains Utilizing 1,3 Dimethyl 1h Imidazolium Iodide

Established Synthetic Pathways for Imidazolium (B1220033) Iodides

The traditional synthesis of this compound relies on fundamental organic reactions, primarily the alkylation of imidazole (B134444) precursors.

Alkylation and Quaternization Reactions of Imidazole Derivatives with Iodomethane (B122720)

The most common and direct route to this compound is the quaternization of 1-methylimidazole (B24206) with iodomethane. scispace.comorgsyn.org This SN2 reaction involves the nucleophilic attack of the nitrogen atom of the 1-methylimidazole on the electrophilic methyl group of iodomethane. sci-hub.se The iodide ion, being a good leaving group, facilitates this reaction.

The general procedure involves reacting 1-methyl-1H-imidazole with iodomethane, often in a suitable solvent like dichloromethane (B109758). scispace.com The reaction can be initiated by adding a small amount of iodomethane to the 1-methylimidazole solution, which often leads to a gentle boil due to the exothermic nature of the reaction. orgsyn.org The remainder of the iodomethane is then added portion-wise to maintain a controlled reaction temperature. orgsyn.org After the addition is complete, the mixture is typically stirred for a period to ensure the reaction goes to completion, resulting in the formation of this compound as a solid product. scispace.comorgsyn.org

For instance, a solution of 1-methyl-1H-imidazole in dry dichloromethane can be stirred at 0°C for several hours with iodomethane to yield the product. scispace.com In some cases, the reaction is carried out at elevated temperatures. For example, stirring 1-butyl-1H-imidazole with iodomethane at 50°C for 24 hours has been reported. scispace.com The purity of the resulting salt is often high, with yields reported to be around 99%. scispace.com

The quaternization process can also be applied to other imidazole derivatives. For example, the synthesis of 1,3-dimethyl-1H-benzimidazol-3-ium iodide has been achieved by the di-N-alkylation of 1H-benzimidazole with methylene (B1212753) iodide in the presence of potassium carbonate in acetonitrile (B52724) at elevated temperatures. researchgate.net

Anion Exchange Reactions to Yield Imidazolium Iodide Salts

While direct alkylation with iodomethane is prevalent, anion exchange reactions offer a versatile alternative for preparing imidazolium iodide salts. This method is particularly useful when the desired imidazolium cation is first synthesized with a different counter-anion, such as a halide (e.g., chloride or bromide), which is then exchanged for iodide. rsc.orgresearchgate.net

A common approach involves using an anion exchange resin. scispace.comrsc.orgresearchgate.net In this process, a solution of an imidazolium salt with a different anion (e.g., [bmim]Br) is passed through a column packed with a resin that has been pre-loaded with iodide ions. scispace.com The resin captures the original anion and releases the iodide ion, which then pairs with the imidazolium cation to form the desired iodide salt. rsc.orgresearchgate.net This method has been shown to be efficient for achieving quantitative iodide exchange for a variety of anions in imidazolium ionic liquids. rsc.org

Another method for anion exchange involves metathesis reactions with a metal iodide salt. For example, the anion of 1-(1-ethylpropyl)-3-methylimidazolium iodide has been exchanged using silver tetrafluoroborate. rsc.org In this procedure, the imidazolium iodide is dissolved in a solvent like water, and the silver salt is added. The precipitation of the insoluble silver iodide drives the reaction forward, leaving the new imidazolium salt in the solution. rsc.org The completeness of the anion exchange can be verified using a silver nitrate (B79036) test to check for the absence of halide ions. rsc.org

Advanced Synthetic Approaches and Process Optimization

To address the limitations of traditional methods, such as long reaction times and the use of volatile organic solvents, advanced synthetic protocols and process optimization strategies have been developed.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including the synthesis of imidazolium salts. nih.govnih.gov This technique often leads to significantly shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. nih.gov

In the context of imidazolium salt synthesis, microwave irradiation can be used to drive the quaternization reaction. For example, the alkylation of N-containing heterocycles like imidazole derivatives has been successfully carried out under microwave irradiation. nih.gov The reaction of an imidazole derivative with an alkylating agent in a suitable solvent can be heated in a microwave reactor for a short period to achieve the desired product. nih.govuliege.be For instance, the synthesis of 1,3-dimesitylimidazolinium chloride was achieved by heating the reactants for just 5 minutes at 145°C in a monomodal microwave reactor. uliege.be This rapid heating can lead to a significant reduction in reaction time compared to the hours or even days required for conventional heating methods. scispace.comnih.gov

Optimization of Reaction Conditions for Enhanced Purity and Yield

Systematic optimization of reaction parameters is crucial for maximizing the purity and yield of this compound. Key parameters that are often varied include the choice of base, reaction temperature, and purification method. kennesaw.edu

In the synthesis of related benzimidazolium iodides, the choice of base was found to be critical. kennesaw.edu While a base is necessary for the reaction to proceed, a strong base can lead to the formation of unwanted byproducts. kennesaw.edu Through experimentation, potassium carbonate was identified as an optimal base, being strong enough to facilitate the reaction while minimizing side reactions. kennesaw.edu

Purification methods also play a significant role in obtaining a high-purity product. Trituration has been shown to be a simple and effective method for purifying imidazolium salts, resulting in high yields. kennesaw.edu The purity of the final product is typically confirmed using techniques such as 1H NMR spectroscopy. kennesaw.edu

The stoichiometry of the reactants is another important factor. In many syntheses, a molar excess of the alkylating agent, such as iodomethane, is used to ensure complete conversion of the imidazole precursor. sci-hub.segoogle.com

Solvent Effects and Reaction Medium Considerations in Imidazolium Iodide Synthesis

The choice of solvent can have a profound impact on the rate and outcome of the synthesis of imidazolium salts. ku.eduresearchgate.net The synthesis of these ionic liquids is often carried out in a solvent to maintain a low-viscosity solution that is easier to process. ku.edu Interestingly, reaction kinetics can be faster in certain solvents compared to neat (solvent-free) conditions. ku.edu

Studies on the synthesis of 1-hexyl-3-methylimidazolium (B1224943) bromide in various solvents revealed that the reaction rate is significantly influenced by the solvent's properties. ku.edu Solvents with high dipolarity/polarizability and hydrogen bond acceptor capability, and low hydrogen bond donating ability, tend to accelerate the SN2 reaction. ku.edu For example, the reaction rate in dimethyl sulfoxide (B87167) (DMSO) was found to be over an order of magnitude larger than in methanol. ku.edu

Common solvents used for the synthesis of this compound and related salts include tetrahydrofuran (B95107) (THF) and acetonitrile. chemicalbook.com The use of a non-reactive aromatic solvent with a boiling point between 75°C and 200°C has also been reported for the alkylation of imidazoles. google.com The selection of an appropriate solvent is a key consideration for optimizing the synthesis for both favorable kinetics and minimal environmental impact. ku.edu

Data Tables

Table 1: Reaction Conditions for the Synthesis of this compound

PrecursorAlkylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
1-Methyl-1H-imidazoleIodomethaneDichloromethane03- scispace.com
1-Methyl-1H-imidazoleIodomethaneDichloromethaneRoom Temp1- orgsyn.org
Imidazole Sodium DerivativeIodomethaneTetrahydrofuranReflux467 chemicalbook.com

Derivatization Strategies for the 1,3-Dimethylimidazolium Cation and its Precursors

The 1,3-dimethylimidazolium cation is a foundational structure in the field of ionic liquids and N-heterocyclic carbene (NHC) chemistry. Its properties can be finely tuned through derivatization, either by modifying the imidazole ring itself or by synthesizing more complex precursors. These strategies allow for the creation of task-specific ionic liquids and functional materials with tailored characteristics.

Functionalization at the Imidazole Ring (e.g., C2, C4/C5 positions)

The imidazole ring of the 1,3-dimethylimidazolium cation offers several sites for functionalization, with the C2, C4, and C5 positions being the most common targets. Substitution at these positions significantly alters the electronic properties, acidity, and steric environment of the cation.

C2-Position Functionalization:

The C2-hydrogen of the 1,3-dimethylimidazolium cation is the most acidic proton, making the C2 position a primary site for derivatization.

One notable reaction is the formation of 1,3-dimethylimidazolium-2-carboxylate , a zwitterionic compound that serves as a stable carbene-CO2 adduct. rsc.orgnih.gov This compound is unexpectedly formed in good yield when 1-methylimidazole undergoes both N-alkylation and C-carboxylation with dimethyl carbonate. rsc.orgnih.gov This zwitterion is a valuable precursor for ionic liquids and has been investigated as an efficient, halogen-free catalyst for the hydrolysis of cyclic carbonates to produce vicinal diols. rsc.org

Halogenation at the C2 position is another key strategy. Direct bromination of 1,3-dimethylimidazolium salts has been found to be futile. researchgate.netiucr.org An effective alternative route involves the methylation of 2-bromo-1-methylimidazole with methyl iodide to yield 2-bromo-1,3-dimethylimidazolium iodide . researchgate.netiucr.org This bromo-substituted cation is considered a valuable precursor for further substitution reactions. researchgate.netiucr.org

The C2-position can also be functionalized with oxygen-containing groups. For instance, replacing the acidic C2-hydrogen with methoxymethyl (MOM) or (2-methoxyethoxy)methyl (MEM) groups can enhance hydrogen bonding interactions, which is particularly relevant for applications like cellulose (B213188) dissolution. elsevierpure.com

Furthermore, 1,3-dimethylimidazolium iodide can be a starting material for the synthesis of 1,3-dimethylimidazole-2-thione . orgsyn.org This reaction is achieved by treating the imidazolium salt with elemental sulfur in the presence of a base like potassium carbonate. orgsyn.org The thione product itself is a versatile compound in organic synthesis.

C2-Functionalization Product Precursors Reagents Significance Reference(s)
1,3-Dimethylimidazolium-2-carboxylate1-MethylimidazoleDimethyl carbonateIonic liquid precursor, Carbene-CO2 adduct, Catalyst rsc.orgnih.govrsc.org
2-Bromo-1,3-dimethylimidazolium iodide2-Bromo-1-methylimidazole, Methyl iodide-Precursor for further substitution reactions researchgate.netiucr.org
C2-Methoxymethyl substituted imidazolium1,3-Dimethylimidazolium saltMethoxymethyl chloride (or similar)Enhanced hydrogen bonding elsevierpure.com
1,3-Dimethylimidazole-2-thione1,3-Dimethylimidazolium iodideElemental sulfur, Potassium carbonateVersatile synthetic intermediate orgsyn.org

C4/C5-Position Functionalization:

Functionalization at the C4 and C5 positions is less common than at C2 but provides another avenue for modifying the cation's properties. While direct electrophilic substitution on the 1,3-dimethylimidazolium ring is challenging, strategies starting from functionalized imidazole precursors are employed. An iodine-mediated annulation of two enamine molecules can produce 4-functionalized imidazolium salts under basic conditions. nih.gov This method avoids the use of transition metals and proceeds under mild conditions. nih.gov Such strategies are crucial for creating polysubstituted imidazolium salts with specific electronic and steric features.

Synthesis of Complex Substituted 1,3-Dimethylimidazolium Iodide Precursors

The synthesis of more complex 1,3-dimethylimidazolium iodide precursors involves introducing diverse functional groups onto the nitrogen atoms or building the imidazolium core from substituted starting materials. This approach allows for the creation of "task-specific" ionic liquids, where the functional groups are designed for particular applications, such as catalysis, metal ion separation, or as supports for organic synthesis. psu.edu

A primary method involves the quaternization of N-substituted imidazoles. For example, instead of starting with 1-methylimidazole, a precursor with a more complex substituent can be used. This N-substituent can contain functional groups like hydroxyls, ethers, or even other heterocyclic rings. nih.govacs.org For instance, the chemical modification of a hydroxyl group on an N-substituent with epichlorohydrin (B41342) can introduce a chloro-2-hydroxypropoxy group, which can then be further quaternized to create a more complex dicationic structure. nih.govacs.org

Another strategy involves building asymmetry into the cation. The synthesis of 1-tert-butyl-3-propylimidazolium iodide from 1-tert-butylimidazole and 1-propyliodide is an example of creating a sterically hindered and asymmetric ionic liquid. monmouthcollege.edu Such modifications in steric bulk and symmetry can significantly influence the physical properties and catalytic activity of the resulting salt. monmouthcollege.edu

Functional groups can also be introduced to serve as ligands for metal catalysts. Imidazolium salts functionalized with phosphine (B1218219) groups have been synthesized from precursors like 1-vinylimidazole. psu.edu These phosphine-functionalized salts are highly soluble in ionic liquids and can act as ligands to immobilize transition metal catalysts, such as rhodium or ruthenium complexes, for processes like hydroformylation and ring-closing metathesis. psu.edu

Complex Precursor Type Synthetic Strategy Example Precursors Resulting Compound/Application Reference(s)
Asymmetric Imidazolium SaltsQuaternization of a sterically hindered N-substituted imidazole.1-tert-Butylimidazole, 1-Propyliodide1-tert-Butyl-3-propylimidazolium iodide for use as an asymmetric catalyst or building block. monmouthcollege.edu
Functionalized N-Alkyl ChainsModification of functional groups on the N-substituent prior to or after quaternization.Imidazole with a hydroxyl-containing side chain, EpichlorohydrinImidazolium cations with chloro-2-hydroxypropoxy groups for CO2 capture. nih.govacs.org
Ligand-Functionalized SaltsSynthesis from functionalized imidazole precursors.1-Vinylimidazole, Phosphine sourcesPhosphine-functionalized imidazolium salts for immobilizing metal catalysts. psu.edu
Carboxylic Acid Functionalized SaltsAlkylation of N-alkylimidazole with a halo-carboxylic acid.1-Alkylimidazole, Bromoacetic acid[N-Alkyl,N′-CO2H-Im] cations, precursors to zwitterionic liquid crystals. rsc.org

Vibrational Spectroscopy for Molecular Conformation and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable information on the functional groups and vibrational modes of the 1,3-Dimethyl-1H-imidazolium cation.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the compound. For imidazolium-based ionic liquids, characteristic peaks can be assigned to specific vibrational modes. researchgate.net Key absorption bands include those for the C-H stretching of the aromatic ring and methyl groups, as well as C=C and C=N stretching vibrations within the imidazolium ring. mpg.deresearchgate.net

Table 3: Key FTIR Vibrational Frequencies for Imidazolium-Based Compounds

Wavenumber (cm⁻¹) Vibrational Mode Assignment
~3100-3200 C-H stretching (ring)
~2950-3050 C-H stretching (methyl)
~1640 C=N stretching
~1580 C=C stretching
~1170 C-N stretching

Note: Data is representative of imidazolium-based structures. mpg.deresearchgate.net

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing symmetric vibrations and non-polar bonds. In the study of imidazolium-based ionic liquids, Raman spectroscopy provides insights into the subtle balance between Coulomb forces, hydrogen bonds, and other intermolecular interactions that define the liquid's structure. researchgate.net Comparing Raman spectra of related compounds can reveal changes in vibrational behavior related to different alkyl chain substituents on the imidazolium cation. researchgate.net

X-ray Diffraction Studies for Solid-State Structure and Packing

X-ray diffraction (XRD) is a cornerstone technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound and its derivatives, XRD studies provide invaluable insights into their solid-state structure, molecular conformation, and the intricate network of intermolecular forces that govern their crystal packing.

Single Crystal X-ray Diffraction Analysis of this compound Derivatives

Single crystal X-ray diffraction allows for the unambiguous determination of molecular structures. While the structure of the parent this compound is a fundamental reference, extensive research has been conducted on its derivatives to explore how functionalization of the imidazolium core impacts its structural properties.

Several derivatives of this compound have been synthesized and characterized using this technique. For instance, the synthesis of a triazene derivative, (E)-1,3-dimethyl-2-[3-(4-nitrophenyl)triaz-2-enylidene]-2,3-dihydro-1H-imidazole, was achieved through the coupling reaction of 1,3-dimethylimidazolium iodide with 1-azido-4-nitro benzene. nih.gov The resulting molecule's structure was confirmed by single-crystal X-ray diffraction, revealing a nearly planar conformation. nih.gov Similarly, the reaction of 1,3-dimethylimidazolium iodide with elemental selenium yields 1,3-dimethyl-2(3H)-imidazoleselone, whose structure was also verified by X-ray crystallography. kennesaw.edu

Another example is the 2-hydroxymethyl-1,3-dimethyl-1H-imidazol-3-ium triiodide, a salt bearing a hydroxymethyl group at the C-2 position. nih.gov Its crystal structure was confirmed through X-ray analysis, providing detailed information on its molecular geometry. nih.gov The study of a bromo-substituted derivative, 6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one, also utilized X-ray diffraction to determine the planar structure of its two independent molecules within the asymmetric unit. nih.gov

These analyses provide precise bond lengths, bond angles, and crystallographic parameters, which are crucial for understanding the molecule's intrinsic geometry and how it arranges itself in the solid state.

Table 1: Crystallographic Data for Derivatives of this compound

CompoundFormulaCrystal SystemSpace GroupUnit Cell ParametersRef.
(E)-1,3-dimethyl-2-[3-(4-nitrophenyl)triaz-2-enylidene]-2,3-dihydro-1H-imidazoleC11H12N6O2MonoclinicC2/ca = 21.7981(4) Å, b = 3.9929(1) Å, c = 20.6636(3) Å, β = 95.398(1)° nih.gov
2-Hydroxymethyl-1,3-dimethyl-1H-imidazol-3-ium triiodideC6H11N2O+·I3MonoclinicP21/na = 7.1647(8) Å, b = 15.5586(19) Å, c = 11.3201(13) Å, β = 96.026(7)° nih.gov
6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-oneC8H8BrN3OMonoclinicP21/ca = 21.7981(4) Å, b = 3.9929(1) Å, c = 20.6636(3) Å, β = 95.398(1)° nih.gov

Analysis of Supramolecular Interactions in Crystalline Architectures

The solid-state packing of imidazolium salts is dictated by a variety of non-covalent, supramolecular interactions. rsc.orgnih.gov These include hydrogen bonds, π-π stacking, and electrostatic forces, which collectively define the final crystalline architecture. rsc.orgresearchgate.net

In the crystal structure of 2-hydroxymethyl-1,3-dimethyl-1H-imidazol-3-ium triiodide, the packing is described as alternating layers of cations and anions. nih.gov The cohesion of this ionic structure is reinforced by a network of O—H···I, C—H···I, and C—H···O intermolecular hydrogen bonds that link the molecules within the layers and also connect the layers to each other. nih.gov Notably, the distance between the imidazolium rings in this derivative is too great (5.3400 (19) and 5.6641 (19) Å) to be considered significant π-π stacking interactions. nih.gov

For the triazene derivative synthesized from 1,3-dimethylimidazolium iodide, the extended structure consists of two layers of molecules. nih.gov The arrangement is facilitated by weak intermolecular interactions that promote a stacked molecular arrangement. nih.gov Furthermore, weak, pseudo-cyclical interactions are observed between the nitro oxygen atoms and adjacent hydrogen atoms, which aid in organizing the molecules within the crystal lattice. nih.gov

Studies on other functionalized imidazolium salts, such as amide-functionalized derivatives, show that both ionic and hydrogen bonding interactions play a dominant role in their physical properties. rsc.org In one case, a derivative with a PF6- anion was found to self-organize into a hydrogen-bonded ribbon polymer, underscoring the power of these interactions to direct the formation of extended supramolecular structures. rsc.org

Mass Spectrometry for Molecular Identification and Composition

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of a compound. It functions by ionizing molecules and then separating them based on their mass-to-charge (m/z) ratio. This technique is routinely used to confirm the identity of synthesized compounds like this compound and its derivatives. nih.govnih.gov

The molecular formula of this compound is C₅H₉IN₂, corresponding to a molecular weight of approximately 224.04 g/mol . chemicalbook.comchemspider.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental formula of a molecule with great confidence.

In the characterization of the triazene derivative prepared from 1,3-dimethylimidazolium iodide, HRMS was used to verify its composition. nih.gov The analysis was performed using electrospray ionization (ESI), a soft ionization technique suitable for ionic and polar molecules.

Table 2: High-Resolution Mass Spectrometry Data for a this compound Derivative

CompoundIonCalculated m/zFound m/zRef.
(E)-1,3-dimethyl-2-[3-(4-nitrophenyl)triaz-2-enylidene]-2,3-dihydro-1H-imidazole[M + Na]+283.0914283.0918 nih.gov

This precise agreement between the calculated and experimentally found mass confirms the identity of the synthesized compound. nih.gov For the parent compound, this compound, GC-MS spectral data is also available, providing another route for its identification. nih.gov

Computational and Theoretical Investigations of 1,3 Dimethyl 1h Imidazolium Iodide Systems

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental in elucidating the intrinsic properties of 1,3-Dimethyl-1H-imidazolium iodide. These methods offer a detailed view of the electronic landscape, bond characteristics, and energetic profiles of the ionic liquid components.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reaction Mechanisms

Density Functional Theory (DFT) has been widely employed to study the electronic structure and stability of imidazolium-based ionic liquids. For the related 1,3-dimethylimidazolium (B1194174) chloride ([MMIM]Cl), DFT calculations have been compared with second-order Møller-Plesset perturbation theory (MP2) to validate the accuracy of the functional in describing the system's properties. nih.gov These studies indicate that the chosen DFT setup provides a satisfactory description of the system. nih.gov However, they also highlight that classical force fields may not adequately capture the electrostatic properties, suggesting the need for refinement of these force fields. nih.gov

DFT has also been instrumental in understanding the stability of ion pairs and their interactions. For instance, in studies of similar imidazolium-based ionic liquids, dispersion-corrected DFT functionals have been shown to provide more favorable binding energies for ion pairs compared to MP2. arxiv.org This highlights the importance of accounting for dispersion forces in these systems. Furthermore, investigations into the degradation of 1,3-dialkylimidazolium ionic liquids have proposed reaction mechanisms based on the identification of intermediates and products, suggesting that the hydrogen atoms on the imidazolium (B1220033) ring are the initial sites of oxidation. researchgate.net

Ab Initio Methods for Binding Energies and Conformer Analysis

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide high-accuracy data on binding energies and conformational landscapes. Studies on 1,3-dimethylimidazolium paired with other anions, like bis(trifluoromethanesulfonyl)imide, have utilized ab initio Hartree-Fock and DFT methods to investigate molecular interactions between the cation and anion. researchgate.net These calculations help in understanding how these interactions manifest in the vibrational spectra of the ionic liquid. researchgate.net

Conformational analysis of imidazolium-based cations and their associated anions is crucial for understanding the liquid's structure and properties. For the 1-ethyl-3-methyl-imidazolium bis(trifluoromethanesulfonyl)imide ([EMI][TFSI]) ionic liquid, ab initio calculations have been used to identify stable conformers of the ion pair. These studies have revealed the existence of multiple stable conformers and the energetic differences between them. researchgate.net For instance, the trans conformer of the TFSI anion is generally found to be more stable than the cis conformer. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics simulations are a powerful tool for studying the dynamic behavior and intermolecular interactions in condensed phases. These simulations provide a time-resolved picture of molecular motions and how molecules in the system interact with each other.

Studies of 1,3-Dimethylimidazolium Iodide in Solvent Mixtures

MD simulations have been performed on mixtures of 1,3-dimethylimidazolium nitrate (B79036) ([DMIM][NO3]) and water to understand the effect of a solvent on the ionic liquid's properties. osti.govnih.gov These studies have shown that the density of the ionic liquid-water mixtures decreases as the concentration of water increases. arxiv.orgnih.gov A negative excess volume is often observed at low water concentrations, indicating strong intermolecular interactions between the water and the ionic liquid components. arxiv.orgnih.gov The simulations also reveal that with increasing water concentration, there is a tendency for the anions to interact more closely with the cations. arxiv.orgnih.gov Furthermore, the diffusion rates of all components in the mixture increase with a higher water fraction. osti.govnih.gov

Force Field Development and Validation for Imidazolium-Based Ionic Liquids

The accuracy of MD simulations heavily relies on the quality of the force field used to describe the interatomic interactions. For imidazolium-based ionic liquids, significant effort has been dedicated to developing and validating accurate force fields. This often involves fitting parameters to high-level quantum mechanical calculations and experimental data.

One approach has been the development of united-atom (UA) force fields from more detailed all-atom (AA) force fields. nih.gov In this method, groups of atoms (like CH2 and CH3) are treated as single interaction sites, which reduces the computational cost of the simulations. nih.gov These UA force fields have been shown to reproduce properties like densities, self-diffusion coefficients, and vaporization enthalpies in good agreement with AA force fields and experimental data. nih.gov

For metal-organic frameworks (MOFs) containing imidazolium-like linkers, hybrid force fields have been validated. researchgate.net These force fields often use existing parameters for the organic linkers with modifications and describe metal-oxygen interactions using nonbonded parameters. researchgate.net The validation process involves comparing simulated properties, such as lattice parameters and mechanical properties, with experimental data and DFT calculations. researchgate.net

Computational Studies of Catalytic Reaction Pathways Involving this compound

Computational methods are increasingly used to model and predict the outcomes of catalytic reactions. nih.gov For reactions involving imidazolium-based ionic liquids, which can act as solvents or catalysts themselves, computational studies provide insights into reaction mechanisms and selectivity. researchgate.net While specific studies focusing solely on the catalytic pathways of this compound are not prevalent in the provided search results, the general principles of computational catalysis are applicable.

Theoretical approaches can be faster than experiments and offer a detailed understanding of catalytic processes. nih.gov For example, computational models have been successfully used to rationalize and predict the stereochemical outcomes of organocatalytic reactions. nih.gov In the context of ionic liquids, computational studies can help in designing new catalysts by modeling transition states and ground states of catalytic cycles. nih.govresearchgate.net The tunable nature of ionic liquids, where properties can be modified by changing the cation or anion, makes them ideal candidates for computational design in catalysis. researchgate.net

Theoretical Prediction of Spectroscopic Properties

Computational and theoretical chemistry provide powerful tools for predicting and interpreting the spectroscopic properties of ionic liquids, including this compound. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) theory, often combined with molecular dynamics (MD) simulations, allow for the detailed investigation of vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. These theoretical approaches are crucial for assigning complex experimental spectra and understanding how intermolecular forces influence spectroscopic features.

Vibrational Spectra (IR and Raman) Prediction

Density Functional Theory (DFT) is a primary computational method for predicting the vibrational spectra of imidazolium-based ionic liquids. uzhnu.edu.uawallonie.be These calculations can determine the frequencies and intensities of IR and Raman bands, which is essential for the definitive assignment of vibrational modes. wallonie.be

The vibrational spectra of the imidazolium cation are complex. The stretching (ν) and bending (δ) modes of the C-H groups are often anharmonic and can be complicated by Fermi resonance interactions with overtones and combination bands of ring modes. uzhnu.edu.ua Furthermore, many bending modes are mixed with imidazolium ring vibrations. uzhnu.edu.ua Computational studies are therefore indispensable for untangling these overlapping features. For instance, DFT calculations have been successfully used to identify specific marker bands that arise from methylation at the C2 position of the imidazolium ring. wallonie.be

A significant application of theoretical modeling is to probe cation-anion interactions. Combined MD/DFT studies have shown that the stretching frequency of the imidazolium C-H bonds experiences a red shift (a shift to lower wavenumbers) as the basicity and coordinating strength of the anion increase. researchgate.net This prediction aligns well with experimental observations and confirms the role of the C-H groups in hydrogen bonding with the anion. researchgate.net

The table below presents a comparison of experimental and DFT-calculated vibrational frequencies for a similar ionic liquid, 1,2-dimethyl, 3-propyl imidazolium bis(trifluoromethanesulfonyl)imide, illustrating the typical accuracy of such predictions.

Vibrational ModeExperimental Wavenumber (cm⁻¹) wallonie.beCalculated Wavenumber (cm⁻¹) wallonie.beAssignment wallonie.be
Stretching3152-ν(=C-H)
Stretching2974, 2885-ν(C–H)
Bending1540, 1462-δ(C-H)
Stretching1347, 1329-ν(S=O)
Stretching1176-ν(C-F)
Bending1132-δ(S=O)
Bending1054-δ(C-F)

Note: The table shows representative data for a related imidazolium ionic liquid to demonstrate the application of theoretical predictions, as specific comprehensive tables for this compound were not available in the searched literature.

NMR Spectra Prediction

Theoretical calculations are also employed to predict the ¹H NMR chemical shifts of imidazolium-based ionic liquids. researchgate.netrsc.org Methods like the Hartree-Fock (HF) level of theory have been used for the accurate prediction of these shifts. researchgate.net A critical finding from these computational studies is that the electronic properties, such as magnetic shielding, are local in nature. This allows for the accurate prediction of proton NMR chemical shifts using relatively small models of ionic clusters. researchgate.netrsc.org

To accurately model the condensed-phase environment of an ionic liquid, theoretical investigations often consider clusters of multiple ion pairs (e.g., 2, 8, or 16 pairs) rather than an isolated ion pair. researchgate.netrsc.org This approach accounts for the significant interionic interactions present in the bulk liquid. researchgate.net Additionally, solvent effects can be incorporated using methods like the Conductor-like Polarisable Continuum Model (CPCM). rsc.org However, as the size of the explicit ion cluster model increases, the differences between gas-phase calculations and those including a continuum solvent model become minimal. rsc.org

The type of anion has a strong influence on the requirements of the computational model. For ionic liquids with strongly coordinating anions, calculations involving larger clusters of at least eight ion pairs are often necessary to achieve good agreement with experimental data. rsc.org Conversely, for weakly coordinating anions, accurate predictions can often be obtained from models as simple as a single ion pair optimized in the presence of a solvent continuum. rsc.org

The following interactive table illustrates how theoretically predicted ¹H NMR chemical shifts for an imidazolium proton can be influenced by the computational model, reflecting the principles derived from studies on various imidazolium salts. researchgate.netrsc.org

Computational ModelIllustrative Predicted Chemical Shift (ppm)Key Consideration
Single Cation (Gas Phase)7.50Does not account for anion interaction.
Single Ion Pair (Gas Phase)8.20Includes primary interaction with one anion.
Single Ion Pair (CPCM Solvent Model)8.50Accounts for bulk solvent polarity. rsc.org
8-Ion Pair Cluster8.90Models a more realistic bulk liquid environment. rsc.org

Note: The chemical shift values are illustrative, based on the trends described in the literature for imidazolium ionic liquids, to demonstrate the effect of the computational model.

Applications of 1,3 Dimethyl 1h Imidazolium Iodide in Catalysis Research

Precursors for N-Heterocyclic Carbenes (NHCs) in Organic Transformationsmdpi.comorgsyn.orgrsc.org

1,3-Dimethyl-1H-imidazolium iodide serves as a crucial starting material for the generation of 1,3-dimethylimidazol-2-ylidene, a widely used N-heterocyclic carbene (NHC). orgsyn.orgorgsyn.org NHCs are a class of persistent carbenes that have emerged as powerful tools in organic synthesis due to their strong σ-donating and tunable steric properties. The deprotonation of the imidazolium (B1220033) salt at the C2 position yields the highly reactive NHC, which can then be utilized in a variety of catalytic transformations. orgsyn.org

N-heterocyclic carbenes derived from this compound have been successfully employed as ligands in metal-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The strong σ-donating ability of the NHC ligand enhances the catalytic activity of the metal center, often leading to improved yields and catalyst stability. For instance, palladium-NHC complexes have demonstrated high efficiency in Heck-type C-C bond-forming reactions. rsc.org The electronic properties of the NHC ligand, which can be tuned by modifying the substituents on the imidazolium ring, have a significant impact on the catalytic behavior in Suzuki coupling reactions.

The NHC generated from this compound has shown promise in the catalytic conversion of carbon dioxide (CO2) into valuable chemicals. One notable application is the synthesis of cyclic carbonates from the reaction of CO2 with epoxides. In this context, the imidazolium salt itself can act as a bifunctional organocatalyst. mdpi.com The process is believed to involve the activation of the epoxide by the acidic proton of the imidazolium ring, followed by a nucleophilic attack of the iodide ion.

1,3-Dimethylimidazol-2-ylidene, derived from its corresponding imidazolium iodide salt, readily forms stable complexes with borane (B79455). orgsyn.orgorgsyn.org These NHC-borane complexes are notable for their stability, as they are not pyrophoric and can be handled in the air for extended periods without significant decomposition. orgsyn.orgorgsyn.org They serve as convenient and safe sources of the NHC and have been utilized as reducing agents and in hydroboration reactions. sigmaaldrich.com The synthesis of these complexes can be achieved through various routes, including the in-situ generation of the NHC from the imidazolium salt followed by reaction with a borane source like BH3•THF or trimethylamine (B31210) borane. orgsyn.org

Role as a Bifunctional Organocatalyst in Metal-Free Systemsmdpi.com

Beyond its role as an NHC precursor, this compound can function directly as a bifunctional organocatalyst in metal-free reactions. mdpi.com This dual functionality arises from the presence of both an acidic proton on the imidazolium ring and a nucleophilic iodide counter-anion.

In its role as a bifunctional catalyst, this compound can activate substrates through a cooperative mechanism. For example, in the synthesis of cyclic carbonates from epoxides and CO2, the acidic C2-H of the imidazolium cation is proposed to activate the epoxide via hydrogen bonding. mdpi.com This activation facilitates the subsequent nucleophilic attack by the iodide anion, leading to the ring-opening of the epoxide. mdpi.com This dual activation strategy avoids the need for a separate co-catalyst.

As a bifunctional organocatalyst, this compound has demonstrated high efficiency in various organic transformations. It has been shown to be a particularly effective catalyst for the synthesis of a wide range of monosubstituted cyclic carbonates from epoxides and CO2 under relatively mild conditions. mdpi.com The catalyst has also been successful in the synthesis of more challenging internal and exo-cyclic carbonates without the need for a metal catalyst. mdpi.com

Utilization as an Ionic Liquid Solvent in Catalytic Processes

Ionic liquids (ILs) are salts with melting points below 100°C, and many, like this compound, are liquid at room temperature. ontosight.ai Their unique physicochemical properties, such as negligible vapor pressure, high thermal and chemical stability, and the ability to dissolve a wide range of organic and inorganic compounds, make them attractive solvents for various catalytic reactions. ontosight.airesearchgate.netbohrium.commdpi.com The properties of imidazolium-based ionic liquids can be fine-tuned by modifying the alkyl side chains on the imidazolium ring and by pairing them with different anions, allowing for the optimization of catalytic performance. researchgate.net

This compound has been effectively employed as a bifunctional organocatalyst for the cycloaddition of carbon dioxide (CO₂) to epoxides to produce cyclic carbonates. mdpi.com In a notable study, it demonstrated high catalytic efficiency in the synthesis of a variety of monosubstituted cyclic carbonates under relatively mild conditions (80 °C, 20 bar CO₂, 1 hour) with a low catalyst loading of just 1 mol%. mdpi.com The proposed mechanism suggests that the acidic hydrogen on the imidazole (B134444) ring activates the epoxide, facilitating a nucleophilic attack by the iodide ion, which opens the epoxide ring. mdpi.com This process highlights the dual role of the imidazolium salt in activating the substrate and providing the nucleophile.

The use of this compound and other imidazolium-based ILs extends to a variety of other transition metal-catalyzed reactions, including hydrogenation, oxidation, and coupling reactions. ontosight.airesearchgate.net The IL can act as a solvent, a catalyst support, or a modifier, influencing the geometric and electronic properties of the catalyst. bohrium.com This can lead to enhanced catalytic activity and selectivity, and can also simplify product separation and catalyst recycling. researchgate.netbohrium.com

Table 1: Application of this compound as an Ionic Liquid in Catalysis

Catalytic Reaction Substrates Product Catalyst System Key Findings
Cycloaddition of CO₂ Epoxides, CO₂ Cyclic Carbonates This compound High efficiency under mild conditions; acts as a bifunctional organocatalyst. mdpi.com
Various Organic Reactions Polar and nonpolar compounds Various This compound Acts as a versatile solvent due to its ability to dissolve a wide range of compounds. evitachem.com

Metal-NHC Complexes Derived from this compound in Advanced Catalysis

This compound is a crucial precursor for the synthesis of N-heterocyclic carbenes (NHCs). evitachem.comresearchgate.net NHCs are a class of stable singlet carbenes that have become ubiquitous ligands in organometallic chemistry and catalysis. researchgate.netbeilstein-journals.orgnih.gov They are strong σ-donors and form robust bonds with a wide range of transition metals, leading to highly stable and active catalysts. nih.gov

The synthesis of metal-NHC complexes from this compound typically involves the deprotonation of the imidazolium salt at the C2 position to generate the free NHC, which then coordinates to a metal center. evitachem.comnih.gov This can be achieved in situ by using a base or through transmetalation from a silver-NHC intermediate. nih.gov Another method involves the direct reaction of the imidazolium salt with a metal precursor, such as a metal oxide. nih.gov

Metal-NHC complexes derived from this compound have been utilized in a variety of advanced catalytic transformations. For instance, copper(I)-NHC complexes are effective catalysts for hydrosilylation reactions, conjugate additions, and cycloadditions. nih.gov The modular nature of NHC ligands allows for the fine-tuning of the steric and electronic properties of the metal complex, thereby optimizing its catalytic activity and selectivity for a specific transformation. researchgate.net

A novel synthetic route to normal NHC metal complexes has been developed through an oxidative addition/rearrangement sequence starting from a related iodinated imidazolium salt. acs.org This method involves the oxidative addition of a C4-I bond to a low-valent transition metal, followed by an intermolecular rearrangement to form the classical C2-metalated NHC complex. acs.org While this specific example uses a diethyl-substituted analogue, it highlights the versatile chemistry of imidazolium iodides in generating catalytically active species.

Table 2: Examples of Metal-NHC Complexes and Their Catalytic Applications

Metal NHC Ligand Precursor Method of Synthesis Catalytic Application
Copper(I) 1,3-Disubstituted imidazolium salts Deprotonation with a base (in situ) Hydrosilylation, conjugate addition, [3+2] cycloaddition. nih.gov
Copper(I) 1,3-Disubstituted imidazolium salts Reaction with Cu₂O Various organic transformations. nih.gov
Palladium(II), Platinum(II) 1,3-Diethyl-4-iodo-imidazolium iodide Oxidative addition/rearrangement Formation of normal NHC complexes. acs.org

Applications of 1,3 Dimethyl 1h Imidazolium Iodide in Electrochemical Research

Electrolyte Components in Energy Storage and Conversion Devices

As an ionic liquid, 1,3-Dimethyl-1H-imidazolium iodide offers potential as an electrolyte component, contributing to enhanced energy efficiency in devices like batteries and supercapacitors. alfachemic.com Its non-volatile and non-flammable nature makes it a potentially safer alternative to traditional organic solvents used in electrolytes. msesupplies.com

In the realm of solar energy, this compound (also known as DMII) has been investigated as a component in electrolytes for Dye-Sensitized Solar Cells (DSCs). While specific performance data for DSCs using solely this compound is not extensively detailed in isolated studies, its utility is highlighted in mixed electrolyte systems.

Research has shown that a eutectic melt combining this compound (DMII) with other imidazolium-based ionic liquids like 1-ethyl-3-methylimidazolium (B1214524) iodide (EMII) and 1-allyl-3-methylimidazolium (B1248449) iodide (AMII) creates a highly conductive electrolyte. evitachem.com This high conductivity is a crucial factor for efficient charge transport in DSCs, which can minimize mass-transport limitations on the photocurrent. evitachem.com The performance of related imidazolium (B1220033) iodides in DSCs underscores the potential of this class of compounds. For instance, DSCs using 1,3-diethylimidazolium iodide as an electrolyte have demonstrated a solar energy conversion efficiency of 4.8%. msesupplies.com

Interactive Table: Performance of Related Imidazolium Iodide-Based Electrolytes in DSCs

Imidazolium Iodide DerivativeApplication/SystemKey Finding/Performance Metric
1,3-Dimethylimidazolium (B1194174) iodide (DMII)Component of a eutectic melt with EMII and AMIIResults in a highly conductive electrolyte for DSCs. evitachem.com
1,3-Diethylimidazolium iodideElectrolyte in DSCAchieved a solar energy conversion efficiency of 4.8%. msesupplies.com
1-Propyl-3-methyl imidazolium Iodide (PMII)Electrolyte in DSCsKnown for its low viscosity, enabling high fill factors. evitachem.com

The unique ionic nature of this compound suggests its promise in formulating advanced electrolytes for batteries and supercapacitors, contributing to improved performance and efficiency. alfachemic.com It is categorized as a material for both battery and electronic applications. alfachemic.com While specific performance metrics are not widely published, its properties are relevant to the needs of energy storage systems. For instance, its potential has been noted in the context of developing nonaqueous redox flow batteries. rsc.org

The broader family of imidazolium salts has been studied more extensively. For example, electrolytes based on 1-ethyl-3-methylimidazolium (EMI) cations have been shown to yield high room temperature conductivity (up to 60 mS/cm) and a wide electrochemical window of stability (>4 V). alfachemic.com These characteristics are highly desirable for high-performance supercapacitors and batteries.

Electrochemical Properties and Redox Behavior Investigations

The electrochemical properties of 1,3-dimethylimidazolium-based ionic liquids are central to their application in electrochemical devices. Studies on this cation with various anions reveal that its small size and high structural symmetry contribute to higher electrical conductivity and wider electrochemical windows compared to many other commonly studied 1-alkyl-3-methylimidazolium-based ionic liquids. alfachemic.com

Interactive Table: Physicochemical Properties of this compound and Related Compounds

Compound/SystemPropertyValue/Observation
This compoundMelting Point86 °C alfachemic.com
This compoundMolecular Weight224.05 g/mol evitachem.com
1,3-Dimethylimidazolium-based ILs (general)Electrochemical WindowGenerally higher than 4 V. alfachemic.com
1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (EMIIm)Ionic ConductivityActivation energy for conduction (Ea(k)) is 4.7 kcal/mol. alfachemic.com
1-Ethyl-3-methylimidazolium bis(perfluoroethylsulfonyl)imide (EMIBeti)Glass TransitionOccurs at -85 °C. alfachemic.com

Applications of 1,3 Dimethyl 1h Imidazolium Iodide in Materials Science and Engineering

Development of Novel Functional Materials

1,3-Dimethyl-1H-imidazolium iodide and its derivatives are being explored for their potential in creating new materials with advanced functionalities. These applications often leverage the compound's ionic conductivity, thermal stability, and its ability to interact with other molecules and materials.

Applications in Sensor Development

While direct applications of this compound in sensor development are not extensively documented in dedicated studies, the broader class of imidazolium-based ionic liquids is widely utilized in various sensing platforms. The principles of their application can be extrapolated to understand the potential roles of this compound. Imidazolium (B1220033) salts are often employed as electrolytes or sensing materials in electrochemical and optical sensors due to their ionic conductivity, electrochemical stability, and ability to solubilize a wide range of analytes.

For instance, related imidazolium compounds have been incorporated into potentiometric sensors for the detection of surfactants. Although not specifically using the 1,3-dimethyl derivative, these sensors demonstrate the utility of the imidazolium cation in creating selective recognition elements.

Role in Membrane Technologies

Imidazolium-based ionic liquids are of significant interest in membrane technologies, particularly for gas separation and other filtration processes. Their low volatility and high thermal stability make them suitable for use in supported liquid membranes and as components in polymer-ionic liquid composite membranes. While specific studies focusing solely on this compound in membrane applications are not prevalent, the general properties of imidazolium salts suggest its potential utility.

The performance of imidazolium-based membranes is often evaluated based on their permeability and selectivity for different gases. The choice of both the cation and the anion of the ionic liquid can significantly influence these properties.

Precursors for Conducting Metallopolymers

This compound can serve as a precursor for the synthesis of N-heterocyclic carbene (NHC) ligands. These NHCs can then be coordinated with metal centers to form metallopolymers. These materials are of interest for their potential conducting properties, which arise from the delocalization of electrons along the polymer backbone, facilitated by the metal centers. The electrical properties of such polymers can be tuned by varying the metal and the structure of the organic linker.

Supramolecular Assembly and Host-Guest Chemistry

This compound participates in supramolecular chemistry, particularly in the formation of coordination polymers and in host-guest interactions with macrocyclic compounds. These interactions are driven by non-covalent forces such as ion-dipole interactions, hydrogen bonding, and van der Waals forces.

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

It has been demonstrated that this compound can form a one-dimensional coordination polymer with silver iodide. In this structure, the imidazolium cation acts as a template, directing the assembly of the silver iodide chains. The formation of such coordination polymers is influenced by the size and shape of the cation. For example, using a bulkier cation like 1-ethyl-3-isopropyl-imidazolium iodide under similar conditions results in a different, more complex poly-catena structure with silver iodide. This highlights the role of the imidazolium cation in directing the final architecture of the coordination polymer. bohrium.com

While the direct incorporation of this compound as a linker in the primary framework of a Metal-Organic Framework (MOF) is not commonly reported, imidazolium-based ionic liquids can be used as templates or solvents in the synthesis of MOFs. Their presence can influence the crystal growth and morphology of the resulting framework.

Host-Guest Complexation with Macrocycles (e.g., Pillar[n]arenes)

The 1,3-dimethylimidazolium (B1194174) cation has been shown to engage in host-guest complexation with macrocyclic hosts such as pillar[n]arenes. These interactions are driven by the inclusion of the cationic guest within the electron-rich cavity of the pillar[n]arene host.

A study on the complexation of 1,3-dimethylimidazolium iodide with a dipropoxypillar supradrug.comarene in chloroform revealed interesting phase behavior. The host-guest complex was found to exhibit a lower critical solution temperature (LCST)-type phase transition, where the solution becomes homogeneous upon cooling. This behavior is a direct consequence of the supramolecular interactions between the pillar supradrug.comarene and the ionic liquid.

The binding affinity between imidazolium salts and pillar[n]arenes can be influenced by several factors, including the size of the pillar[n]arene cavity and the nature of the substituents on both the host and the guest. The table below summarizes the association constants for the complexation of a tetra-imidazolium macrocycle with different halide anions, illustrating the principles of such host-guest interactions.

Table 1: Association Constants (Ka) of a Tetra-imidazolium Macrocycle with Halide Anions in d6-DMSO

AnionAssociation Constant (Ka) / M⁻¹
Cl⁻420 (23)
Br⁻241 (3)
I⁻120 (1)
(Data from a study on a related tetra-imidazolium macrocycle, illustrating the binding affinities with halide anions) frontiersin.orgnih.gov

This data demonstrates the selective binding of the macrocycle for different anions, a key aspect of host-guest chemistry.

Self-Assembly and Ordered Architectures

The unique molecular structure of this compound, featuring a cationic imidazolium ring and an iodide anion, facilitates its participation in self-assembly processes to create highly ordered architectures. This behavior is driven by a combination of non-covalent interactions, including electrostatic interactions, hydrogen bonding, and van der Waals forces. The process of molecular self-assembly allows for the bottom-up fabrication of complex nanostructures and materials.

In the context of imidazolium-based ionic liquids, the cation and anion can interact to form distinct structural motifs. Studies on related imidazolium systems have shown that extensive interactions between the imidazolium cation and polyiodide anions can lead to the formation of ordered chains and networks in the solid state. acs.org For instance, hydrogen bonds can form between the hydrogen atoms of the imidazolium ring and the iodide anions, influencing the packing and final architecture of the material. acs.org

Research has demonstrated that imidazolium-based ionic liquids can be used to create self-assembled monolayers (SAMs) on various substrates. researchgate.net A novel imidazolium ionic liquid containing a catecholic functional group, for example, was shown to immobilize on silicon surfaces, with the final properties of the SAM being tunable by altering the counteranion. researchgate.net This highlights the ability of the imidazolium headgroup to direct the formation of ordered molecular films.

Furthermore, polysiloxane-based ionic liquids incorporating imidazolium moieties have exhibited interesting self-assembly behavior in selected solvents, driven by the interplay of different parts of the polymer chain and the ionic liquid components. rsc.org The evaporation-induced self-assembly (EISA) of biopolymers, a process where controlled drying of a solution leads to ordered structures, provides a framework for understanding how similar ionic liquid systems could be used to fabricate structured films and materials. rsc.org The ability to predict how the molecular structure of precursor molecules, including ionic liquid components, will self-assemble into nanoparticles is a growing area of research, with models being developed to link molecular descriptors to nanoparticle formation and size. nih.gov

Influence of Ionic Liquid Properties on Material Design and Performance

The physicochemical properties of this compound and related ionic liquids (ILs) are pivotal in the design and ultimate performance of advanced materials. As "designer solvents," the properties of ILs can be finely tuned by modifying the structure of the cation or the anion. mdpi.com Generally, the anion has a greater influence on the physical and chemical properties of the IL, such as viscosity, melting point, and thermal stability. mdpi.comresearchgate.net

The interplay between the 1,3-dimethylimidazolium cation and the iodide anion dictates the IL's key characteristics. The size, symmetry, and charge distribution of both ions affect transition temperatures and melting points. researchgate.net For instance, increasing the length of alkyl side chains on the imidazolium cation can reduce Coulombic interactions, often leading to lower melting points, although very long chains can lead to increased van der Waals interactions and ordered packing, which may increase the melting point again. researchgate.net

These tunable properties directly impact the performance of materials where the ionic liquid is a key component. In dye-sensitized solar cells (DSSCs), imidazolium iodide-based ILs are widely used in electrolytes. researchgate.net Their negligible vapor pressure, non-flammability, high thermal stability, and high ionic conductivity contribute to the efficiency and long-term stability of the devices. researchgate.netresearchgate.net The imidazolium cation can adsorb onto the semiconductor surface (e.g., TiO2), which helps to prevent charge recombination, a critical factor for device performance. researchgate.net

The nature of the anion significantly affects the properties of IL-based electrolytes. nih.govrsc.org Studies comparing different anions in imidazolium salts show a strong influence on ion conductivity and viscosity. researchgate.net For example, in resistive switching memory applications using imidazolium lead iodide, the molar ratio of lead iodide to imidazolium iodide was found to directly influence the device's performance, including the ON/OFF ratio, endurance, and retention time. rsc.org Density functional theory (DFT) calculations revealed that the low defect formation energy of iodide vacancies in these structures is crucial for the formation of conductive filaments, a key mechanism in their memory function. rsc.org The cation-anion interactions are thus fundamental to designing materials with specific electronic and ionic transport properties. nih.govnih.gov

The following table summarizes the influence of ionic liquid components on key properties relevant to material design, based on findings from various imidazolium-based systems.

PropertyInfluence of Cation StructureInfluence of Anion StructureImpact on Material Performance
Melting Point Affected by alkyl chain length and symmetry; longer chains can disrupt packing and lower the melting point. researchgate.netSphericity and charge distribution are important variables. researchgate.netDetermines the operating temperature range for devices like batteries and sensors.
Viscosity Longer alkyl chains generally increase viscosity. researchgate.netThe nature of the anion has a significant effect. researchgate.netAffects ion transport and conductivity in electrolytes; lower viscosity is often desirable. researchgate.net
Thermal Stability The cation structure can play a role. researchgate.netThe anion choice has a large effect on the decomposition temperature. researchgate.netCrucial for applications involving high temperatures, ensuring the material's integrity. researchgate.net
Ionic Conductivity Influenced by cation size and mobility.The anion strongly influences ion conductive properties. researchgate.netA key parameter for electrolytes in batteries, solar cells, and other electrochemical devices. researchgate.netresearchgate.net
Solvation Properties Affects interactions with solutes.The anion's ability to form hydrogen bonds or other interactions is critical. mdpi.comDetermines suitability as a medium for synthesis, catalysis, or in electrolyte formulations. mdpi.com

Advanced Research Topics and Future Directions

Elucidating Structure-Property Relationships at the Molecular Level

A deep understanding of how the molecular architecture of 1,3-dimethyl-1H-imidazolium iodide dictates its macroscopic properties is crucial for its targeted application. Researchers are increasingly using a combination of single-crystal X-ray diffraction, spectroscopy, and computational modeling to unravel these complex relationships. researchgate.net

Key research efforts are concentrated on how modifications to the imidazolium (B1220033) cation and the choice of anion influence the resulting ionic liquid's thermal behavior, viscosity, and conductivity. researchgate.netontosight.ai For instance, studies on various imidazolium-based halides show that functionalizing the cation can significantly alter inter-ionic interactions. researchgate.net Introducing groups capable of hydrogen bonding, such as hydroxyl (-OH) groups, can lead to lower melting points and hinder crystallization, a process known as anti-crystal engineering. researchgate.net Conversely, substituting ring hydrogen atoms with methyl groups can diminish these interactions. researchgate.net

The planarity of the imidazolium ring and its interaction with the iodide anion are also of significant interest. Research into the crystal structure of derivatives, such as (E)-1,3-dimethyl-2-[3-(4-nitrophenyl)triaz-2-enylidene]-2,3-dihydro-1H-imidazole synthesized from 1,3-dimethylimidazolium (B1194174) iodide, reveals that the molecule is nearly planar, which facilitates a stacked arrangement in the solid state through weak intermolecular interactions. nih.gov Furthermore, investigations into halogen bonding have illustrated how these interactions can be a new design strategy for creating novel ionic liquids with specific structural properties. msesupplies.com

Structural ModificationInvestigated PropertyObserved EffectReference(s)
Introduction of hydroxyl (-OH) groups to cationThermal BehaviorDepression in melting points; kinetically hinders crystallization. researchgate.net
Substitution of ring hydrogens with methyl groupsInter-ionic InteractionsDiminished hydrogen bonding capacity. researchgate.net
Fluorination of imidazolium ring at 2-, 4-, and 5-positionsCharge DistributionInversion of cation aromaticity, leading to different inter-ionic interactions and nanostructuration. rsc.org
Formation of a triazene (B1217601) derivativeCrystal StructureResults in a nearly planar molecule with a stacked arrangement in the solid state. nih.gov

Integration of this compound into Sustainable Chemical Processes

The integration of ionic liquids like this compound into sustainable or "green" chemical processes is a major goal for future applications. Their low volatility and high thermal stability make them attractive alternatives to traditional volatile organic solvents. msesupplies.com

One of the most promising areas is in carbon capture. While research often focuses on acetate-based imidazolium ionic liquids, the underlying principles are relevant. rsc.org These ionic liquids can capture CO2 through chemisorption. Density functional theory studies have been employed to systematically investigate the reaction mechanisms, revealing that CO2 can be involved in the initial step of a two-step capture process. rsc.org Understanding these mechanisms is key to designing more efficient carbon capture systems.

Another key aspect of sustainability is the recyclability of the ionic liquid after a chemical process. Research has demonstrated that imidazolium-based ionic liquids can be used as effective sorption media for analyte extraction, with recovery rates exceeding 93%. researchgate.net This ability to be recycled and reused without significant loss of performance is critical for developing economically viable and environmentally friendly industrial processes. researchgate.net The development of efficient recovery methods for analytes from these ionic liquids enhances their compatibility with analytical detection methods and promotes their sustainable use in sample preparation. researchgate.net

Rational Design of Imidazolium-Based Functional Materials for Specific Applications

The concept of "designer solvents" is central to ionic liquid research, and this compound serves as an excellent foundational structure for creating new functional materials. Rational design involves the deliberate synthesis of molecules with specific structures to achieve desired properties and functions.

Computational studies are a key tool in this area, allowing researchers to predict how changes in molecular structure will affect material properties. For example, the feasibility of inverting the charge distribution in the di-alkyl imidazolium core through fluorination has been examined computationally. rsc.org This strategy aims to create distinct nanoscale templates by altering electrostatic interactions. rsc.org

The synthesis of functionalized imidazolium salts is a practical application of rational design. nih.gov New methods are being developed for creating these salts under mild, transition-metal-free conditions. nih.gov this compound is often used as a starting material or precursor in these syntheses. For instance, it can be used to create triazene derivatives through coupling reactions or to synthesize isocyanide-functionalized imidazolium salts. nih.govrsc.org These new functionalized salts can then serve as building blocks for more complex molecules, such as transition metal complexes with peripheral imidazolium cations. rsc.org

A notable example of rational design is the creation of a polyhedral oligomeric silsesquioxane (POSS) functionalized with eight imidazolium iodide arms. researchgate.net This material was specifically designed as a solid-state electrolyte for use in dye-sensitized solar cells, demonstrating how the fundamental properties of the imidazolium iodide group can be incorporated into a larger, highly structured material to achieve a specific technological goal. researchgate.net

Base Compound/PrecursorFunctionalization/ModificationResulting Material/CompoundIntended ApplicationReference(s)
This compoundCoupling with 1-azido-4-nitro benzene(E)-1,3-dimethyl-2-[3-(4-nitrophenyl)triaz-2-enylidene]-2,3-dihydro-1H-imidazoleSynthesis of novel triazene derivatives nih.gov
4-(1H-imidazol-1-yl)anilineUgi method followed by treatment with MeIIsocyanide-functionalized imidazolium saltPrecursor for transition metal complexes rsc.org
Enamine moleculesIodine-mediated annulation4-functionalized imidazolium saltsGeneral synthesis of functionalized salts nih.gov
Polyhedral oligomeric silsesquioxane (POSS)Functionalization with eight imidazolium iodide armsPOSS-based solid-state electrolyteSolid-state dye-sensitized solar cells researchgate.net

Emerging Research Areas and Potential New Applications for this compound

Beyond established uses, research into this compound is branching into several emerging areas with significant potential.

Dye-Sensitized Solar Cells (DSSCs): A major area of application is in the field of photovoltaics, specifically as a component of the electrolyte in DSSCs. nih.gov The iodide/triiodide (I⁻/I₃⁻) redox couple is a standard component in these cells, and imidazolium iodides are used to provide the iodide ions and act as a hole-transport material. nih.govrsc.org The fluid nature of these electrolytes allows them to penetrate the nanocrystalline TiO₂ layer, contributing to respectable photovoltaic performance. nih.gov While the I⁻/I₃⁻ system has drawbacks, such as absorbing some visible light and potential corrosivity, research is ongoing to optimize these electrolytes. nih.gov Advanced materials, such as the previously mentioned POSS with imidazolium iodide arms, are being developed to create efficient and stable solid-state DSSCs. researchgate.net

Precursors to N-Heterocyclic Carbenes (NHCs): Imidazolium salts, including this compound, are crucial precursors to N-heterocyclic carbenes (NHCs). beilstein-journals.org NHCs are a class of persistent carbenes that have become ubiquitous as ligands in organometallic chemistry and as organocatalysts. The synthesis of NHCs typically involves the deprotonation of the corresponding imidazolium salt precursor. beilstein-journals.orggoogle.com The development of expedient, high-yield, and scalable methods for synthesizing the precursor imidazolium salts is therefore an active area of research, as it directly facilitates the broader use of NHC catalysts in chemical synthesis. beilstein-journals.orgnih.gov

Catalysis: The catalytic potential of this compound itself is also an area of interest. ontosight.aimsesupplies.com It has been shown to act as a catalyst in various chemical reactions, including aroylation reactions. msesupplies.com Its role as a catalyst or co-catalyst in hydrogenation, oxidation, and coupling reactions highlights its versatility in synthetic chemistry. ontosight.ai

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,3-dimethyl-1H-imidazolium iodide, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via alkylation of 1-methylimidazole with methyl iodide in dichloromethane (CH₂Cl₂) under reflux for 4 days. Purification involves repeated washing with diethyl ether to remove unreacted reagents . For derivatives like 4,5-dicarboxy-1,3-dimethyl-1H-imidazolium iodide (H₂DDII), hydrolysis of ethoxycarbonyl precursors using 6 N HCl is employed, followed by recrystallization to enhance purity .
  • Key Considerations : Monitor reaction progress via NMR to confirm quaternization. Use inert atmospheres to avoid side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • Methodology :

  • ¹H/¹³C NMR : Confirm alkylation and ionic structure (e.g., methyl group signals at δ 3.84–4.22 ppm in DMSO-d₆) .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for carboxylate derivatives) .
  • X-ray Crystallography : Resolve crystal structures, as seen in Cambridge Crystallographic Data Centre entries (CCDC 634383–634384) .

Q. How does solvent choice influence the synthesis of imidazolium-based ionic liquids?

  • Methodology : Polar aprotic solvents (e.g., CH₂Cl₂, DMF) enhance alkylation efficiency by stabilizing ionic intermediates. For hydrolysis steps (e.g., carboxylate formation), aqueous HCl is preferred to cleave ester groups .
  • Data Insight : Solvent polarity impacts reaction kinetics and byproduct formation, as noted in comparative studies of imidazolium salts .

Advanced Research Questions

Q. How can this compound be utilized in designing coordination polymers (CPs) with tunable architectures?

  • Methodology : The ligand H₂DDII (derived from 1,3-dimethylimidazolium iodide) forms CPs with Zn²⁺/Cd²⁺ via carboxylate coordination. Adjusting metal-to-ligand ratios (1:1 to 1:3) and solvents (water/DMF) yields 0D monomers, 2D sheets, or 3D networks .
  • Key Factors : pH, counterion (e.g., I⁻ vs. Cl⁻), and templating agents dictate structural diversity. For example, iodide ions in [Zn₂(H₂DDII)₃I]·2H₂O stabilize ladder-shaped supramolecular assemblies .

Q. What analytical approaches resolve contradictions in thermal stability data for imidazolium-based CPs?

  • Methodology : Thermogravimetric analysis (TGA) under N₂ reveals decomposition temperatures (e.g., 200–300°C for Zn/Cd CPs). Discrepancies arise from hydration states or trapped solvent; pre-drying samples at 120°C ensures consistency .
  • Case Study : Complex [Cd(H₂DDII)₂]·nH₂O showed variable TGA profiles due to labile water molecules, resolved via controlled heating rates .

Q. How do photoluminescence properties of 1,3-dimethylimidazolium derivatives correlate with structural features?

  • Methodology : Solid-state photoluminescence spectra (λₑₓ = 350 nm) demonstrate emission shifts (450–550 nm) dependent on metal-ligand charge transfer (MLCT) and π→π* transitions. For example, Cd²⁺ CPs exhibit enhanced intensity due to rigid "fish-scale" architectures .
  • Advanced Design : Introduce electron-withdrawing groups (e.g., -NO₂) to modulate emission wavelengths for sensor applications .

Q. What strategies mitigate challenges in crystallizing imidazolium salts for X-ray studies?

  • Methodology : Use slow evaporation in mixed solvents (e.g., CH₃CN/H₂O) to grow single crystals. For hygroscopic salts, employ inert oil coating or low-temperature (100 K) data collection to prevent decay .
  • Software Tools : SHELX suite refines structures, addressing twinning or disorder common in ionic crystals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.